molecular formula C18H16O2S B14620208 1-Benzothiepin, 3,5-dimethoxy-4-phenyl- CAS No. 57458-94-3

1-Benzothiepin, 3,5-dimethoxy-4-phenyl-

Cat. No.: B14620208
CAS No.: 57458-94-3
M. Wt: 296.4 g/mol
InChI Key: UYSFBHSSJRSXHZ-UHFFFAOYSA-N
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Description

1-Benzothiepin, 3,5-dimethoxy-4-phenyl- is an organic compound with the molecular formula C18H16O2S. It belongs to the class of benzothiepins, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a benzothiepin ring system substituted with methoxy and phenyl groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-Benzothiepin, 3,5-dimethoxy-4-phenyl- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe cyclization to form the benzothiepin ring may involve the use of sulfur-containing reagents and catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Benzothiepin, 3,5-dimethoxy-4-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed .

Scientific Research Applications

1-Benzothiepin, 3,5-dimethoxy-4-phenyl- has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity and properties of benzothiepin derivatives. In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, research may focus on its potential as a lead compound for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Benzothiepin, 3,5-dimethoxy-4-phenyl- is not well-documented. like other benzothiepin derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

1-Benzothiepin, 3,5-dimethoxy-4-phenyl- can be compared with other benzothiepin derivatives and related compounds. Similar compounds include:

    3,4-Dihydro-1-benzothiepin-5(2H)-one oxime: This compound has a similar benzothiepin ring system but differs in the presence of an oxime group.

    1-Benzothiepin, 3,5-dimethoxy-4-phenyl-, 1-oxide: This compound is an oxidized form of 1-Benzothiepin, 3,5-dimethoxy-4-phenyl-, containing an additional oxygen atom.

The uniqueness of 1-Benzothiepin, 3,5-dimethoxy-4-phenyl- lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities .

Properties

CAS No.

57458-94-3

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

3,5-dimethoxy-4-phenyl-1-benzothiepine

InChI

InChI=1S/C18H16O2S/c1-19-15-12-21-16-11-7-6-10-14(16)18(20-2)17(15)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

UYSFBHSSJRSXHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC

Origin of Product

United States

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